Anticholinergic Potency vs. Imipramine
Amitriptyline exhibits a distinct receptor binding profile that differentiates it from other tricyclic antidepressants. In head-to-head comparison with nortriptyline, amitriptyline demonstrates a Ki of 18 nM at muscarinic receptors versus 37 nM for nortriptyline, and a Ki of 1 nM at H1 receptors versus 6.3 nM for nortriptyline [1]. At an NRI-equivalent dose, amitriptyline possesses 10-fold greater antimuscarinic activity and 15-fold greater sedative (H1) activity than nortriptyline [2].
| Evidence Dimension | Receptor binding affinity (Ki, nM) at H1, Muscarinic, and α1 receptors |
|---|---|
| Target Compound Data | Amitriptyline Ki: H1=1 nM, Musc=18 nM, α1=27 nM |
| Comparator Or Baseline | Nortriptyline Ki: H1=6.3 nM, Musc=37 nM, α1=55 nM; Imipramine Ki: H1=40 nM, Musc=46 nM, α1=32 nM; Doxepin Ki: H1=0.24 nM, Musc=83 nM, α1=24 nM |
| Quantified Difference | At NRI-equivalent dose, amitriptyline has 10-fold greater antimuscarinic effect and 15-fold greater H1-mediated sedative effect than nortriptyline |
| Conditions | In vitro radioligand binding assays using human cloned receptors; data extracted from PDSP Ki database |
Why This Matters
The quantitative receptor profile directly predicts in vivo anticholinergic and sedative side-effect burdens, which are critical for selecting the appropriate compound for behavioral pharmacology studies or for developing formulations with defined tolerability characteristics.
- [1] Gillman PK. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology. 2007;151(6):737-748. Table 3. View Source
- [2] Gillman PK. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology. 2007;151(6):737-748. Table 5. View Source
